molecular formula C16H22O4 B041150 2,5,7,8-Tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman CAS No. 4072-32-6

2,5,7,8-Tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman

Cat. No. B041150
CAS RN: 4072-32-6
M. Wt: 278.34 g/mol
InChI Key: RWIFOLRMGIHBTH-UHFFFAOYSA-N
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Description

2,5,7,8-Tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman, also known as α-CEHC, is a degradation product of α-tocopherol, a form of vitamin E . It is produced through a specific degradation process, but more slowly because it is partially protected by α-TTP . Large intakes of α-tocopherol result in increased urinary α-CEHC, so this is a means of disposing of excess vitamin E .


Synthesis Analysis

The synthesis of 2,5,7,8-Tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman involves the condensation reaction of trimethylhydroquinone with linalool in the boiling n-octane medium in the presence of p-toluenesulfoacid or (+)-camphor-10-sulfoacid as a catalyst . Then the method involves the acetylation reaction of the synthesized substance with acetic anhydride in pyridine medium at room temperature for 0.5 h, ozonization in acetone medium in the presence of Ba (OH)2, oxidation with the Johns reagent in acetone medium and the following isolation by column chromatography on silica gel .


Molecular Structure Analysis

The molecular structure of 2,5,7,8-Tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman is similar to that of tocopherols and tocotrienols, which are forms of vitamin E . All these compounds feature a chromane double ring, with a hydroxyl group that can donate a hydrogen atom to reduce free radicals, and a hydrophobic side chain that allows for penetration into biological membranes .


Chemical Reactions Analysis

The main chemical reaction involving 2,5,7,8-Tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman is its formation from α-tocopherol. This reaction is a degradation process that occurs more slowly for α-tocopherol because it is partially protected by α-TTP .

Mechanism of Action

Target of Action

The primary target of 2,5,7,8-Tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman, also known as α-CEHC, is reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. During times of environmental stress, ros levels can increase dramatically, leading to significant damage to cell structures, a situation known as oxidative stress .

Mode of Action

As a derivative of α-tocopherol (Vitamin E), α-CEHC acts as an antioxidant . It interacts with ROS, neutralizing them and preventing them from causing oxidative damage to cellular components such as proteins, lipids, and DNA . This interaction helps maintain the balance of ROS in the body, contributing to overall health and well-being .

Biochemical Pathways

The compound is involved in the metabolic pathway of Vitamin E . When there is an excess of α-tocopherol in the body, it is metabolized into α-CEHC. This process involves the degradation of α-tocopherol to α-CEHC, which is then excreted in the urine . This is a means of disposing of excess Vitamin E .

Pharmacokinetics

It is known that large intakes of α-tocopherol result in increased urinary α-cehc . This suggests that α-CEHC is readily excreted from the body, which could impact its bioavailability.

Result of Action

The primary result of α-CEHC’s action is the reduction of oxidative stress in the body . By neutralizing ROS, α-CEHC helps protect cell membranes from oxidative damage . This can contribute to the prevention of various diseases associated with oxidative stress, such as cardiovascular diseases, cancer, and neurodegenerative diseases .

properties

IUPAC Name

methyl 3-(6-hydroxy-5,7,8-trimethyl-3,4-dihydro-2H-chromen-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-9-10(2)16-13(11(3)15(9)18)7-5-12(20-16)6-8-14(17)19-4/h12,18H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIFOLRMGIHBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)CCC(=O)OC)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863313
Record name Methyl 3-(6-hydroxy-5,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,7,8-Tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman

CAS RN

4072-32-6
Record name 2,5,7,8-Tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004072326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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